MMV688533

Malaria Plasmodium falciparum In Vitro Potency

5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide, also known as MMV688533, is an acylguanidine antimalarial compound optimized from a whole-cell phenotypic screening campaign against Plasmodium falciparum. It is a preclinical candidate that has advanced to Phase 1 clinical trials for the treatment of uncomplicated malaria, demonstrating a rapid rate of parasite clearance and a high barrier to resistance development.

Molecular Formula C24H15F6N5O2
Molecular Weight 519.4 g/mol
Cat. No. B15138749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV688533
Molecular FormulaC24H15F6N5O2
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)C#CC3=CC(=CC(=C3)C(F)(F)F)C(=O)N=C(N)N)C(F)(F)F
InChIInChI=1S/C24H15F6N5O2/c25-23(26,27)16-10-14(9-15(12-16)20(36)35-22(31)32)5-4-13-6-7-18(24(28,29)30)17(11-13)21(37)34-19-3-1-2-8-33-19/h1-3,6-12H,(H,33,34,37)(H4,31,32,35,36)
InChIKeyGGTONGQHYUQSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MMV688533 (CAS 2260904-47-8): Acylguanidine Antimalarial Preclinical Candidate Sourcing Guide


5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide, also known as MMV688533, is an acylguanidine antimalarial compound optimized from a whole-cell phenotypic screening campaign against Plasmodium falciparum [1]. It is a preclinical candidate that has advanced to Phase 1 clinical trials for the treatment of uncomplicated malaria, demonstrating a rapid rate of parasite clearance and a high barrier to resistance development [2].

Why Generic MMV688533 Substitution Fails: Evidence of Functional Divergence from Lead Analog MMV669851


MMV688533 is the optimized lead from an acylguanidine series where simple substitution is not feasible due to quantifiable performance gaps in key drug-like properties. For instance, replacing the guanidine moiety in MMV688533 with an alternative group present in the former lead compound MMV669851 would be detrimental; while a direct comparison of antiplasmodial potency is not published, the structural change to a 2-aminopyridine in MMV688533 was explicitly made to improve solubility and intestinal permeability over MMV669851 [1]. This demonstrates that even closely related acylguanidines exhibit distinct ADME profiles that directly impact their potential for oral, single-dose curative therapy, underscoring the need for the specific, optimized candidate MMV688533.

Head-to-Head and Cross-Study Quantitative Evidence for MMV688533 Differentiation


MMV688533 Exhibits Potent, Low-Nanomolar IC50 Values Against Multiple P. falciparum Strains, Matching DHA

In a standardized in vitro asexual blood-stage susceptibility assay, MMV688533 demonstrates potent antiplasmodial activity with an IC50 of 1.9 nM against the drug-sensitive P. falciparum 3D7 strain, which is equipotent to the first-line therapy dihydroartemisinin (DHA, IC50 = 1.9 nM). Against the multidrug-resistant Dd2 strain, MMV688533 maintains high potency (IC50 = 3.0 nM), showing a less than 2-fold shift compared to 3D7 [1].

Malaria Plasmodium falciparum In Vitro Potency

MMV688533 Demonstrates Superior Potency to Chloroquine and Piperaquine Against Drug-Resistant Parasites

Against the chloroquine-resistant P. falciparum Dd2 strain, MMV688533 (IC50 = 3.0 nM) is significantly more potent than chloroquine (IC50 = 347 nM), representing a >100-fold improvement in activity. Similarly, against the piperaquine-resistant K1 strain, MMV688533 (IC50 = 19 nM) is over 5-fold more potent than piperaquine (IC50 = 111.2 nM) [1].

Drug Resistance Malaria Comparative Potency

MMV688533 Retains Full Potency Against P. falciparum Field Isolates, Demonstrating a Lack of Pre-Existing Cross-Resistance

Ex vivo testing against a panel of 143 P. falciparum clinical field isolates from Uganda revealed a median IC50 for MMV688533 of 1.3 nM, with a range of 0.02–6.3 nM. This potent and narrow range of activity indicates a lack of pre-existing cross-resistance to current therapies in a malaria-endemic population. In contrast, chloroquine showed a median IC50 of 17 nM with a much wider range (2.1–346 nM), reflecting widespread chloroquine resistance [1].

Clinical Isolates Malaria Cross-Resistance

Optimized Physicochemical Profile of MMV688533 Enables Favorable Oral Bioavailability Relative to Earlier Acylguanidine Leads

Medicinal chemistry optimization from the initial acylguanidine hit (MMV668603) through the lead compound (MMV669851) to the final candidate MMV688533 was specifically driven by the need to improve drug-like properties. The incorporation of a 2-aminopyridine group and an alkyne linker in MMV688533, replacing structural features in earlier analogs, was reported to maintain potent antiplasmodial activity while concurrently improving solubility and intestinal permeability [1]. These improvements are crucial for achieving the long-lasting pharmacokinetic profile and effective single-dose oral activity observed in vivo [2].

ADME Drug-like Properties Physicochemical Optimization

MMV688533 Selects for a Distinct, Low-Grade Resistance Mechanism Compared to Existing Antimalarials

In vitro resistance selection studies reveal that MMV688533 selects for a low-grade resistance mechanism mediated by point mutations in the parasite proteins PfACG1 and PfEHD. Unlike many current antimalarials, these specific mutations do not confer cross-resistance to a panel of other drugs including chloroquine, mefloquine, piperaquine, and DHA. The modest loss of potency observed in resistant lines (IC50 shift ~3-5 fold) is significantly less than the high-grade resistance seen with other drugs [REFS-1, REFS-2].

Drug Resistance Mechanism of Action PfACG1

Validated Application Scenarios for MMV688533 in Antimalarial R&D


In Vitro Validation of Novel Antimalarial Leads Against Resistant Strains

Procure MMV688533 as a reference standard and positive control compound in in vitro P. falciparum drug susceptibility assays, particularly when testing for activity against chloroquine-resistant (Dd2) and piperaquine-resistant (K1) strains. Its well-characterized IC50 values against these lines (3.0 nM and 19 nM, respectively) [1] provide a robust and relevant benchmark for evaluating the potency of new chemical entities against multidrug-resistant malaria parasites.

Studying the Biology of PfACG1 and PfEHD in Plasmodium falciparum

Utilize MMV688533 as a chemical probe to investigate the roles of the PfACG1 and PfEHD proteins in P. falciparum intracellular trafficking, lipid utilization, and endocytosis [1]. Its specific selection of resistance-conferring mutations in these genes [2] makes it a valuable tool for dissecting these essential parasite pathways and validating them as potential drug targets.

In Vivo Pharmacodynamic/Pharmacokinetic Modeling for Single-Dose Curative Therapies

Employ MMV688533 in P. falciparum-infected humanized NSG mouse models to study the pharmacokinetic/pharmacodynamic (PK/PD) relationship required for a single-dose cure. The compound's long-lasting pharmacokinetic profile and ability to clear infection with a single oral dose [1] serve as a benchmark for the preclinical development of next-generation antimalarials with similar treatment-shortening potential.

Technical Documentation Hub

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